Fexofenadine-d6

Description

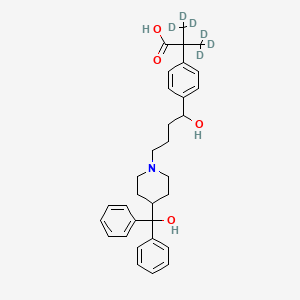

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trideuterio-2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-(trideuteriomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTNPBWLLIMQHL-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)(C(=O)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661973 | |

| Record name | 2-[4-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548783-71-7 | |

| Record name | 2-[4-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Fexofenadine-d6 in Modern Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioanalysis and drug development, precision and accuracy are paramount. The use of stable isotope-labeled internal standards (SIL-IS) has become the gold standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-MS (GC-MS) methodologies. Fexofenadine-d6, a deuterium-labeled analog of the widely used antihistamine fexofenadine, plays a critical role in this context. This technical guide provides a comprehensive overview of the purpose, application, and methodologies associated with the use of this compound in research, with a focus on its function as an internal standard in pharmacokinetic and bioanalytical studies.

This compound is structurally identical to fexofenadine, with the exception that six hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle modification results in a molecule with a higher mass but nearly identical physicochemical properties to the parent drug. This characteristic is the cornerstone of its utility in the stable isotope dilution (SID) technique, which is renowned for its ability to deliver the highest possible analytical specificity and accuracy.[1]

The primary purpose of using this compound in research is to serve as an internal standard to ensure accurate quantification of fexofenadine in complex biological matrices such as plasma, urine, and tissue homogenates.[1][2] It helps to correct for variability that can be introduced during sample preparation, chromatography, and ionization in the mass spectrometer.[3][4] By mimicking the behavior of the analyte of interest (fexofenadine) throughout the analytical process, this compound compensates for potential errors, leading to more robust and reliable data.[1][2]

Core Application: Internal Standard in Bioanalytical Methods

The most prevalent application of this compound is as an internal standard in the development and validation of bioanalytical methods for the quantification of fexofenadine.[1][2] These methods are crucial for a variety of studies, including:

-

Pharmacokinetic (PK) studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of fexofenadine in preclinical and clinical trials.

-

Bioequivalence (BE) studies: Comparing the bioavailability of a generic drug product to the brand-name drug.

-

Drug-drug interaction (DDI) studies: Investigating the effect of co-administered drugs on the pharmacokinetics of fexofenadine.

-

Therapeutic drug monitoring (TDM): Measuring drug concentrations in patients to optimize dosage and ensure efficacy and safety.

Quantitative Data from Bioanalytical Method Validation

The following table summarizes key validation parameters from a representative LC-MS/MS method for the quantification of fexofenadine in human plasma using this compound as an internal standard.

| Parameter | Result | Reference |

| Linearity Range | 1 - 500 ng/mL | [1] |

| Intra-day Precision (%RSD) | < 4.3% | [1] |

| Inter-day Precision (%RSD) | < 4.3% | [1] |

| Intra-day Accuracy (%Bias) | Within ±8.0% | [1] |

| Inter-day Accuracy (%Bias) | Within ±8.0% | [1] |

| Recovery | > 70% | [2] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [1] |

Experimental Protocols

Quantification of Fexofenadine in Human Plasma using LC-MS/MS with this compound

This protocol provides a detailed methodology for the analysis of fexofenadine in human plasma samples.

a. Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

-

Add 200 µL of a protein precipitation solution (acetonitrile) containing the internal standard, this compound, at a concentration of 50 ng/mL.

-

Vortex the mixture for 30 seconds to precipitate the plasma proteins.

-

Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex the reconstituted sample for 30 seconds.

-

Transfer the sample to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Conditions

-

Liquid Chromatography System: Agilent 1200 Series HPLC or equivalent

-

Column: Phenomenex Gemini C18 (50 x 2.0 mm, 5 µm)

-

Mobile Phase: 0.1% formic acid and 5 mM ammonium acetate in deionized water:methanol (35:65, v/v)[1]

-

Flow Rate: 0.2 mL/min[1]

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Mass Spectrometer: Sciex API 4000 or equivalent

-

Ionization Mode: Positive Ion Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Fexofenadine: m/z 502.3 → 466.3

-

This compound: m/z 508.3 → 472.3

-

c. Data Analysis

-

Integrate the peak areas for both fexofenadine and this compound.

-

Calculate the peak area ratio of fexofenadine to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of fexofenadine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Fexofenadine Quantification

Caption: A flowchart illustrating the key steps in the bioanalytical workflow for the quantification of fexofenadine in plasma using this compound as an internal standard.

Logical Relationship of Stable Isotope Dilution

Caption: A diagram illustrating how this compound corrects for analytical variability in the stable isotope dilution method.

Pharmacokinetic Data

The use of robust bioanalytical methods with this compound has enabled the accurate characterization of fexofenadine's pharmacokinetic profile. The following table presents typical pharmacokinetic parameters of fexofenadine in healthy adult volunteers following oral administration.

| Parameter | Value (Mean ± SD) | Dose | Reference |

| Cmax (ng/mL) | 249.19 ± 390.20 | 60 mg | [5] |

| 397.21 ± 195.51 | 120 mg | [5] | |

| 571.83 ± 538.21 | 180 mg | [5] | |

| Tmax (h) | 1.79 ± 0.58 | 60 mg | [5] |

| 1.63 ± 0.64 | 120 mg | [5] | |

| 1.92 ± 0.79 | 180 mg | [5] | |

| AUC0-∞ (ng·h/mL) | 1343.66 ± 718.70 | 60 mg | [5] |

| 3177.87 ± 1407.32 | 120 mg | [5] | |

| 4579.27 ± 2124.70 | 180 mg | [5] | |

| t1/2 (h) | ~11-15 | 60 mg | |

| Oral Bioavailability (%) | ~33 | N/A | [6] |

Note: Pharmacokinetic parameters can vary depending on the study population, formulation, and food intake.

Conclusion

This compound is an indispensable tool in modern pharmaceutical research and development. Its primary purpose as a stable isotope-labeled internal standard enables the development of highly accurate, precise, and robust bioanalytical methods for the quantification of fexofenadine. The use of this compound in conjunction with advanced analytical techniques like LC-MS/MS provides researchers, scientists, and drug development professionals with the high-quality data necessary to make critical decisions in drug discovery, development, and clinical use. The detailed methodologies and data presented in this guide underscore the pivotal role of this compound in ensuring the reliability of bioanalytical results and advancing our understanding of the pharmacokinetic properties of fexofenadine.

References

- 1. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of fexofenadine in human plasma using 96-well solid phase extraction and HPLC with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sensitive LC-MS/MS-ESI method for simultaneous determination of montelukast and fexofenadine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 6. mdpi.com [mdpi.com]

Fexofenadine-d6: A Technical Guide to its Chemical Properties and Structure

Fexofenadine-d6 is the deuterium-labeled form of Fexofenadine, a second-generation antihistamine used to alleviate allergy symptoms such as allergic rhinitis and chronic urticaria.[1][] The incorporation of six deuterium atoms into the Fexofenadine molecule makes it a valuable tool in pharmacokinetic and clinical studies, where it serves as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[3][4] This guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for this compound.

Core Chemical Properties

This compound is a white to off-white solid.[1][3] Its key chemical identifiers and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₃D₆NO₄ | [][3][5] |

| Molecular Weight | 507.69 g/mol | [][3][5][6] |

| Accurate Mass | 507.3256 | [6] |

| CAS Number | 548783-71-7 | [3][5][6] |

| Unlabeled CAS Number | 83799-24-0 | [3][6] |

| Appearance | White to off-white solid | [1][][3] |

| Melting Point | >213 °C | [] |

| Purity | >95% (HPLC), 98%; ≥99% atom D | [][6] |

Structural Elucidation

This compound is structurally identical to Fexofenadine, with the exception of six hydrogen atoms being replaced by deuterium atoms on the two methyl groups of the α,α-dimethylbenzeneacetic acid moiety.[5] This isotopic labeling provides a distinct mass difference, which is crucial for its use as an internal standard in mass spectrometry-based analytical methods.

IUPAC Name: 3,3,3-trideuterio-2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-(trideuteriomethyl)propanoic acid.[][6]

Synonyms:

-

4-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-alpha,alpha-(dimethyl-d6)benzeneacetic Acid[][5]

-

Carboxyterfenadine-d6[][5]

-

Terfenadine-d6 Acid Metabolite[][5]

-

MDL-16455-d6[3]

Chemical Structure Diagram```dot

Caption: Workflow for quantitative analysis using this compound.

Synthesis

The synthesis of this compound is not explicitly detailed in the provided search results. However, it can be inferred that it follows a similar synthetic route to unlabeled Fexofenadine, but utilizes deuterated starting materials. One common approach for the synthesis of Fexofenadine involves the N-alkylation of a piperidine derivative with a substituted butyl halide, followed by hydrolysis of an ester or nitrile group to the carboxylic acid. [7]To produce this compound, a deuterated analog of the α,α-dimethylbenzeneacetic acid precursor would be employed in the synthesis.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals. Its well-defined chemical properties and the distinct mass shift provided by the six deuterium atoms make it an ideal internal standard for the accurate and precise quantification of Fexofenadine in various biological matrices. The experimental protocols, particularly those involving LC-MS/MS, are well-established and crucial for pharmacokinetic and bioequivalence studies. A thorough understanding of its chemical structure, properties, and proper handling is paramount for its effective use in a laboratory setting.

References

- 1. clearsynth.com [clearsynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CAS No- 548783-71-7 | Simson Pharma Limited [simsonpharma.com]

- 6. This compound | TRC-F322500-10MG | LGC Standards [lgcstandards.com]

- 7. researchgate.net [researchgate.net]

The Gold Standard in Quantitative Analysis: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry (MS), particularly within complex biological matrices, achieving the highest levels of accuracy, precision, and robustness is paramount. The use of internal standards is a fundamental strategy to control for variability throughout the analytical workflow. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the gold standard, offering significant advantages for applications demanding the utmost confidence in analytical data.[1][2][3][4][5] This technical guide delves into the core principles of using deuterated internal standards in mass spectrometry, providing detailed methodologies and best practices for their application in research and drug development.

Core Principle: Mitigating Analytical Variability through Isotope Dilution

The foundational principle behind the use of a deuterated internal standard is stable isotope dilution (SID), a highly accurate and specific quantitative MS technique.[2] A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their heavier, non-radioactive isotope, deuterium (²H or D).[2][6] This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the analytical process.[6]

By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it co-elutes with the analyte and experiences the same procedural variations.[1][7][8] These variations can include:

-

Sample loss during extraction and handling

-

Inconsistencies in injection volume

-

Ion suppression or enhancement in the mass spectrometer's ion source (matrix effects)[9]

Because the deuterated internal standard and the analyte behave in a nearly identical fashion during chromatography and ionization, the ratio of their signals remains constant, even if the absolute signal intensities fluctuate.[1][3] This normalization of the analyte's response to that of the internal standard leads to a significant improvement in the accuracy and precision of the quantitative results.[1]

The following diagram illustrates the fundamental workflow of using a deuterated internal standard in a typical LC-MS/MS analysis.

This diagram illustrates how the deuterated internal standard is introduced early in the process and is carried through the entire workflow, enabling accurate quantification by normalizing the analyte's signal.

Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers numerous advantages over other types of internal standards, such as structural analogs. These benefits are particularly pronounced in complex matrices like plasma, urine, and tissue homogenates.[2]

-

Enhanced Accuracy and Precision : By compensating for variations in sample preparation and matrix effects, deuterated standards significantly improve the accuracy and precision of quantitative results.[6][7]

-

Mitigation of Matrix Effects : The co-elution of the analyte and the deuterated standard ensures that both experience the same degree of ion suppression or enhancement, allowing for effective normalization.[7][9]

-

Improved Method Robustness : Analytical methods employing deuterated standards are less susceptible to minor variations in experimental conditions, leading to more reliable and reproducible data across different batches and laboratories.[1][2]

-

Regulatory Acceptance : Regulatory agencies like the European Medicines Agency (EMA) have noted that a high percentage of submissions for bioanalytical method validation incorporate stable isotope-labeled internal standards.[9]

The following diagram visually represents how a deuterated internal standard mitigates the impact of analytical variability.

Quantitative Data Summary

The impact of using a deuterated internal standard is evident in the improved precision and accuracy of analytical results. The following tables summarize representative data comparing the performance of methods using deuterated internal standards versus structural analogs.

Table 1: Comparison of Assay Performance for the Quantification of Kahalalide F

| Internal Standard Type | Mean Bias (%) | Standard Deviation |

| Deuterated Internal Standard | 100.5 | 3.2 |

| Structural Analog | 92.3 | 8.9 |

This data demonstrates a statistically significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation) when using a deuterated internal standard.[5]

Table 2: Inter-patient Assay Imprecision for Sirolimus Quantification

| Internal Standard Used | Coefficient of Variation (CV%) |

| Deuterated Sirolimus (SIR-d3) | 2.7% - 5.7% |

| Structural Analog (Desmethoxyrapamycin) | 7.6% - 9.7% |

This data highlights the enhanced robustness and reproducibility of methods employing deuterated standards in a clinical setting.[5]

Experimental Protocols

The successful implementation of deuterated standards in a quantitative LC-MS/MS workflow requires meticulous attention to detail at every step. Below are generalized protocols for sample preparation using protein precipitation and liquid-liquid extraction.

Protocol 1: Protein Precipitation

This method is commonly used for the extraction of small molecule drugs from plasma.

-

Sample Aliquoting : Pipette 200 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking : Add 50 µL of the deuterated internal standard working solution to each tube and vortex briefly.[3]

-

Protein Precipitation : Add 600 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[3]

-

Vortexing and Centrifugation : Vortex the tubes for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[3]

-

Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate.[3]

-

Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 37-40°C.[3][10]

-

Reconstitution : Reconstitute the dried extract in 100-150 µL of the initial mobile phase.[3][10]

-

Final Centrifugation and Injection : Vortex the reconstituted sample and centrifuge one final time. Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.[3][10]

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of analytes based on their partitioning between two immiscible liquids.

-

Sample Aliquoting : To 1.0 mL of a serum sample, calibrator, or quality control sample in a glass tube, add a precise volume of the deuterated internal standard spiking solution.[10]

-

Equilibration : Vortex the samples briefly to ensure thorough mixing and allow them to equilibrate.[10]

-

Extraction : Add 5.0 mL of an appropriate organic solvent mixture (e.g., hexane:ethyl acetate, 90:10, v/v).[10]

-

Mixing : Vortex the mixture vigorously for at least 1 minute to ensure efficient extraction.[10]

-

Centrifugation : Centrifuge at a moderate speed (e.g., 4000 rpm) for 10 minutes to achieve a clean separation of the organic and aqueous layers.[10]

-

Organic Layer Transfer : Carefully transfer the upper organic layer to a clean tube, being careful not to disturb the aqueous layer.[10]

-

Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[10]

-

Reconstitution : Reconstitute the dried extract in a suitable volume (e.g., 150 µL) of the mobile phase for LC-MS/MS analysis.[10]

Best Practices and Considerations

While highly effective, the successful implementation of deuterated internal standards requires careful consideration of several factors:

-

Degree and Position of Deuteration : A sufficient number of deuterium atoms (typically 3 or more) should be incorporated to ensure a clear mass shift from the analyte and to avoid isotopic crosstalk.[1] The deuterium atoms should be placed in positions that are not susceptible to hydrogen-deuterium (H-D) exchange with the solvent or during the analytical process.[1][11]

-

Isotopic and Chemical Purity : The deuterated standard should have a high degree of isotopic enrichment to minimize the contribution of any unlabeled analyte.[1] It must also be free from chemical impurities that could interfere with the analysis.

-

Co-elution : Ideally, the deuterated standard should co-elute perfectly with the analyte to ensure they experience the same matrix effects.[1][8] A slight chromatographic shift, known as the "isotope effect," can sometimes occur and should be minimized during method development.[1][5]

-

Monitoring Internal Standard Response : It is crucial to monitor the internal standard's response across all samples in a batch. Significant variations may indicate unresolved matrix effects or other analytical issues that need to be addressed.[10]

The logical relationship for quantification using an internal standard is depicted in the following diagram.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry, providing the foundation for robust and reliable data.[6] Their ability to closely mimic the behavior of the target analyte allows them to effectively compensate for a wide range of analytical variabilities, from sample preparation to instrument response.[1] By understanding the core principles of their application, adhering to detailed experimental protocols, and following best practices, researchers, scientists, and drug development professionals can significantly enhance the quality, integrity, and reproducibility of their quantitative data, ensuring the highest level of confidence in their analytical results.[2][6]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 10. benchchem.com [benchchem.com]

- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

Fexofenadine-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fexofenadine-d6, a deuterated analog of the second-generation antihistamine, fexofenadine. This document details its chemical properties, its critical role in bioanalytical applications, and the pharmacological context of its non-labeled counterpart.

Core Data Presentation

For clarity and ease of comparison, the fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 548783-71-7 | [1][2] |

| Molecular Formula | C₃₂H₃₃D₆NO₄ | [1] |

| Molecular Weight | 507.69 g/mol | [1][3] |

The Role of this compound in Bioanalytical Methods

This compound serves as an indispensable tool in pharmacokinetic studies, primarily as an internal standard for the quantification of fexofenadine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis. This is because its physicochemical properties are nearly identical to the analyte (fexofenadine), ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow for accurate correction of variations in extraction recovery, matrix effects, and instrument response, leading to highly accurate and precise quantification of the analyte.

Experimental Protocol: Quantification of Fexofenadine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

The following is a representative, detailed methodology for the quantification of fexofenadine in human plasma, synthesized from established bioanalytical methods.

Materials and Reagents

-

Fexofenadine hydrochloride reference standard

-

This compound internal standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Ammonium formate

-

Formic acid

-

Human plasma (with anticoagulant)

-

Ultrapure water

Preparation of Stock and Working Solutions

-

Fexofenadine Stock Solution (1 mg/mL): Accurately weigh and dissolve fexofenadine hydrochloride in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the fexofenadine stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same solvent.

Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of human plasma in a microcentrifuge tube, add a specified volume of the this compound internal standard working solution.

-

Add a protein precipitating agent, such as acetonitrile (typically in a 3:1 ratio to the plasma volume).

-

Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using a mixture of (A) ammonium formate buffer in water with formic acid and (B) acetonitrile with formic acid.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Mass Transitions (Multiple Reaction Monitoring - MRM):

-

Fexofenadine: m/z 502.3 → 466.3

-

This compound: m/z 508.3 → 472.3

-

Data Analysis

-

Quantification is performed by calculating the peak area ratio of the analyte (fexofenadine) to the internal standard (this compound).

-

A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

-

The concentration of fexofenadine in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Logical Workflow for Bioanalytical Method

Caption: Bioanalytical workflow for Fexofenadine quantification.

Mechanism of Action of Fexofenadine

Fexofenadine is a selective peripheral H1 receptor antagonist. Its primary mechanism of action involves blocking the effects of histamine, a key mediator in allergic reactions. By binding to H1 receptors, fexofenadine prevents histamine from initiating the cascade of events that lead to allergy symptoms such as sneezing, itching, and rhinorrhea.

Beyond its primary antihistaminic activity, fexofenadine has been shown to have other anti-inflammatory effects. These include the inhibition of the release of pro-inflammatory mediators from mast cells and basophils, such as leukotrienes and prostaglandins.

Signaling Pathway of Fexofenadine's Action

Caption: Fexofenadine's mechanism of action via H1 receptor blockade.

References

Isotopic Purity of Fexofenadine-d6: A Technical Guide for Bioanalytical Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Isotopic Purity Requirements for Fexofenadine-d6 as an Internal Standard in Bioanalysis.

Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays.[1][2] this compound, a deuterated analog of the antihistamine fexofenadine, serves as a crucial internal standard (IS) for the accurate quantification of the parent drug in biological matrices.[3][4] The reliability and accuracy of the bioanalytical data are fundamentally dependent on the isotopic purity of the this compound used.[1] This technical guide outlines the regulatory context, purity requirements, and analytical methodologies for ensuring the suitability of this compound as an internal standard.

Regulatory Framework and the Importance of Purity

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[1][5][6] A key aspect of these guidelines is ensuring the quality and suitability of reference standards, including internal standards.[5] The purity of the SIL-IS is critical because the presence of unlabeled analyte (Fexofenadine) as an impurity can lead to an overestimation of the analyte's concentration, compromising the accuracy of the study.[2][7]

The primary concerns regarding the purity of a deuterated internal standard like this compound are twofold:

-

Chemical Purity : The percentage of the deuterated compound relative to any other chemical impurities.

-

Isotopic Purity : The degree of isotopic enrichment and the distribution of different isotopic species (e.g., d0, d1, d2, d3, d4, d5).

A critical factor is the potential for "cross-talk" or signal contribution from the internal standard to the analyte, and vice versa.[7][8][9] According to the internationally harmonized ICH M10 guideline, the signal contribution from the IS to the analyte at the Lower Limit of Quantification (LLOQ) should be ≤ 20%, and the contribution of the analyte to the IS signal should be ≤ 5% of the IS response.[8]

Quantitative Requirements for this compound

While specific isotopic purity requirements for this compound are not explicitly defined in a standalone document, the general acceptance criteria for SIL internal standards are well-established in the scientific and regulatory community. These criteria are designed to minimize the impact of isotopic impurities on the bioanalytical assay's performance.

| Parameter | Acceptance Criteria | Rationale |

| Isotopic Purity (Atom % D) | > 98% | Ensures that the vast majority of the internal standard molecules are the desired deuterated species, minimizing the presence of lesser-deuterated and unlabeled forms. |

| Unlabeled Analyte (d0) Impurity | Should be undetectable or at a level that does not interfere with the LLOQ.[10] | The presence of the unlabeled analyte in the IS solution will artificially inflate the measured concentration of the analyte, particularly at low concentrations.[7] |

| Contribution of IS to Analyte Signal | Response in blank samples (spiked only with IS) should be ≤ 20% of the response at the LLOQ.[8] | This ensures that any signal from the IS in the analyte's mass channel does not significantly impact the quantification of the analyte at its lowest measurable concentration. |

| Mass Difference from Analyte | A mass difference of at least 3 atomic mass units (amu) is generally required.[10][11] this compound meets this with a +6 Da shift. | A sufficient mass difference minimizes the risk of spectral overlap and cross-talk between the analyte and the internal standard.[8] |

Table 1: General Acceptance Criteria for this compound Internal Standard Purity.

Experimental Protocol for Isotopic Purity Assessment

The isotopic purity of this compound is primarily determined using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (LC-MS/MS). The following protocol outlines a typical workflow for this assessment.

Objective: To determine the isotopic distribution and purity of a this compound reference standard and to quantify the contribution of the IS to the unlabeled analyte's signal.

1. Materials and Instrumentation:

-

This compound reference standard

-

Fexofenadine reference standard

-

High-purity solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid)

-

LC-MS/MS system: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.[3]

-

Analytical column: A reversed-phase C18 column is commonly used.[3][12]

2. Sample Preparation:

-

IS Purity Solution: Prepare a high-concentration solution of this compound (e.g., 1 µg/mL) in a suitable solvent.

-

IS Contribution Check Solution: Prepare a solution containing only the this compound at the concentration used in the bioanalytical assay. This will be analyzed in a blank biological matrix.

-

LLOQ Solution: Prepare a sample at the Lower Limit of Quantification for fexofenadine, spiked with the working concentration of this compound.

3. LC-MS/MS Method:

-

Chromatography: Develop a chromatographic method that provides good peak shape and retention for fexofenadine. A gradient elution with mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typical.[12] While complete co-elution of the analyte and IS is desired to correct for matrix effects, a slight chromatographic shift can sometimes occur due to the deuterium isotope effect.[1][11]

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

-

Analysis Mode: Acquire full scan mass spectra of the high-concentration IS Purity Solution to observe the complete isotopic distribution.

-

MRM Transitions: Use Multiple Reaction Monitoring (MRM) for sensitive detection.

-

Fexofenadine (Analyte): e.g., m/z 502.3 → 466.3

-

This compound (IS): e.g., m/z 508.3 → 472.3

-

Note: These transitions are examples and should be optimized for the specific instrument.

-

-

4. Data Analysis and Calculations:

-

Isotopic Distribution: From the full scan spectrum of the IS Purity Solution, determine the relative abundance of the monoisotopic peak (d6) compared to other isotopic peaks (d0-d5). The isotopic purity is calculated as the percentage of the d6 species relative to all fexofenadine-related species.

-

IS Contribution to Analyte Signal:

-

Analyze the IS Contribution Check Solution (blank matrix + IS).

-

Measure the peak area in the MRM channel for the unlabeled analyte (Fexofenadine).

-

Analyze the LLOQ solution.

-

Measure the peak area in the MRM channel for the unlabeled analyte.

-

Calculate the percentage contribution: (Area in IS Contribution Check / Area in LLOQ) * 100%.

-

This value should be ≤ 20%.

-

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amanote [app.amanote.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. benchchem.com [benchchem.com]

A Comparative Analysis of the Pharmacokinetic Profiles: Fexofenadine vs. Fexofenadine-d6

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and comparison of the pharmacokinetic profiles of the second-generation antihistamine, Fexofenadine, and its deuterated isotopologue, Fexofenadine-d6. Fexofenadine is widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria. Its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, are well-characterized. This compound, a stable isotope-labeled version of Fexofenadine, serves as a critical internal standard in bioanalytical methods for the precise quantification of Fexofenadine in biological matrices. While this compound is not used as a therapeutic agent and therefore lacks a traditional pharmacokinetic profile, its role is pivotal in defining the pharmacokinetics of Fexofenadine. This guide presents a detailed summary of Fexofenadine's pharmacokinetic parameters, outlines the experimental protocols for its analysis, and visualizes key pathways and workflows.

Introduction

Fexofenadine is a selective peripheral H1-receptor antagonist and the active metabolite of terfenadine.[1][2] It is known for its non-sedating properties as it does not readily cross the blood-brain barrier.[2] Understanding the pharmacokinetic profile of Fexofenadine is crucial for optimizing its therapeutic efficacy and safety.

This compound is a deuterated analog of Fexofenadine, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based bioanalytical assays. Its chemical and physical properties are nearly identical to Fexofenadine, but it is distinguishable by its higher mass. This allows for accurate quantification of Fexofenadine by correcting for variations during sample preparation and analysis. It is important to note that this compound is not intended for therapeutic use, and as such, dedicated pharmacokinetic studies on this molecule are not available. The focus of this guide is therefore on the comprehensive pharmacokinetic profile of Fexofenadine, elucidated through methods that rely on this compound.

Pharmacokinetic Profile of Fexofenadine

The pharmacokinetic parameters of Fexofenadine have been extensively studied in healthy volunteers and various patient populations. The key parameters are summarized in the tables below.

Absorption

Fexofenadine is rapidly absorbed after oral administration.[1]

Table 1: Absorption Parameters of Fexofenadine

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1 - 3 hours | [1] |

| Absolute Bioavailability | Approximately 33% | [1] |

Note: Co-administration with high-fat meals or fruit juices can decrease the absorption and bioavailability of Fexofenadine.[1]

Distribution

Fexofenadine is moderately bound to plasma proteins.

Table 2: Distribution Parameters of Fexofenadine

| Parameter | Value | Reference |

| Plasma Protein Binding | 60% - 70% | [1] |

| Primary Binding Proteins | Albumin and α1-acid glycoprotein | [1] |

| Volume of Distribution (Vd) | 5.4 - 5.8 L/kg | [1] |

Metabolism

Fexofenadine undergoes minimal metabolism.

Table 3: Metabolism of Fexofenadine

| Parameter | Details | Reference |

| Extent of Metabolism | Approximately 5% of the dose | [1] |

| Metabolic Pathways | Minor metabolism to a methyl ester metabolite | [1] |

Elimination

Fexofenadine is primarily eliminated unchanged in the feces.

Table 4: Elimination Parameters of Fexofenadine

| Parameter | Value | Reference |

| Elimination Half-life (t½) | 11 - 15 hours | [1] |

| Primary Route of Excretion | Feces (approximately 80%) | [1] |

| Secondary Route of Excretion | Urine (approximately 11%) | [1] |

| Total Body Clearance (CL/F) | Varies with dose, generally linear in the therapeutic range | [3] |

Dose Proportionality

The pharmacokinetics of fexofenadine are generally linear over the therapeutic dose range. A study in healthy male volunteers showed that the pharmacokinetics were linear for doses ranging from 20 mg to 120 mg.[4]

Experimental Protocols

The determination of Fexofenadine's pharmacokinetic parameters relies on robust bioanalytical methods. A widely accepted method is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Bioanalytical Method for Fexofenadine Quantification

Objective: To accurately quantify Fexofenadine concentrations in human plasma.

Internal Standard: this compound is used as the internal standard to ensure accuracy and precision.

Methodology:

-

Sample Preparation:

-

Aliquots of human plasma are spiked with a known concentration of this compound.

-

Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).

-

The supernatant is separated and evaporated to dryness.

-

The residue is reconstituted in the mobile phase for analysis.

-

-

Chromatographic Separation:

-

An HPLC system with a C18 reverse-phase column is used.

-

The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).

-

A gradient or isocratic elution is employed to separate Fexofenadine and this compound from endogenous plasma components.

-

-

Mass Spectrometric Detection:

-

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used.

-

The instrument is operated in the multiple reaction monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions are monitored for both Fexofenadine and this compound. For example, m/z 502 -> 466 for fexofenadine and m/z 508 -> 472 for this compound.[5]

-

-

Quantification:

-

The peak area ratio of Fexofenadine to this compound is calculated.

-

A calibration curve is constructed by plotting the peak area ratios of known standards against their concentrations.

-

The concentration of Fexofenadine in the plasma samples is determined from the calibration curve.

-

Visualizations

Fexofenadine Disposition Pathway

The following diagram illustrates the primary pathways involved in the disposition of Fexofenadine in the body.

Caption: Overview of Fexofenadine disposition in the human body.

Experimental Workflow for Fexofenadine Pharmacokinetic Analysis

This diagram outlines the typical workflow for a clinical pharmacokinetic study of Fexofenadine.

Caption: Workflow for a Fexofenadine pharmacokinetic study.

Conclusion

The pharmacokinetic profile of Fexofenadine is well-established, characterized by rapid absorption, moderate plasma protein binding, minimal metabolism, and primary elimination through feces. This profile supports its efficacy and safety as a non-sedating antihistamine. While this compound does not have a therapeutic role and thus no independent pharmacokinetic profile, it is an indispensable tool in the precise and accurate determination of Fexofenadine's pharmacokinetics. The use of stable isotope-labeled internal standards like this compound remains the gold standard in bioanalytical research, enabling the reliable characterization of drug disposition and informing optimal clinical use.

References

Understanding the mechanism of Fexofenadine as an H1 receptor antagonist

An In-depth Technical Guide to the Mechanism of Fexofenadine as an H1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Fexofenadine, a second-generation antihistamine. It delves into its molecular interactions with the histamine H1 receptor, the downstream signaling pathways it modulates, its pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to characterize its activity.

Introduction: Fexofenadine and the Histamine H1 Receptor

Fexofenadine is a selective second-generation histamine H1 receptor antagonist used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] Unlike first-generation antihistamines, Fexofenadine does not readily cross the blood-brain barrier, resulting in a significantly lower incidence of sedative effects.[3][4] It is the active carboxylic acid metabolite of terfenadine and belongs to the piperidine class of antihistamines.[1][4][5]

The histamine H1 receptor is a G-protein coupled receptor (GPCR) integral to mediating hypersensitivity and allergic reactions.[6][7] Upon activation by histamine, which is released from mast cells and basophils during an allergic response, the H1 receptor initiates a signaling cascade that leads to classic allergy symptoms such as itching, vasodilation, and increased vascular permeability.[4][6][7]

Molecular Mechanism of Action

Fexofenadine functions as a potent and selective antagonist of the peripheral H1 receptors.[3][4] Its primary mechanism involves blocking histamine from binding to these receptors, thereby preventing the initiation of the allergic response.[2][8]

More specifically, Fexofenadine is considered an "inverse agonist".[6][9] This means that it binds to and stabilizes the inactive conformation of the H1 receptor. This action shifts the equilibrium away from the active state, preventing receptor activation even in the absence of histamine and reducing the downstream signaling that causes allergic symptoms.[6] Fexofenadine exhibits high specificity for the H1 receptor with minimal affinity for cholinergic, alpha-adrenergic, antidopaminergic, or antiserotonergic receptors, which contributes to its favorable side-effect profile.[1][6][10]

H1 Receptor Signaling Pathway

The H1 receptor is coupled to the Gq/G11 family of G-proteins.[11] Histamine binding activates this pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7][12] Concurrently, DAG activates protein kinase C (PKC).[7] This cascade results in the physiological manifestations of an allergic reaction. Fexofenadine prevents this entire sequence by blocking the initial histamine binding step.

Pharmacodynamic Properties

The efficacy of an H1-antihistamine is determined by its affinity for the H1 receptor and its concentration at the receptor site.[13] Fexofenadine demonstrates high potency and receptor occupancy.

| Parameter | Value | Reference |

| Binding Affinity (Ki) | 10 nM | [13] |

| IC50 | 95.5 nM (anti-anaphylactic activity) | [14] |

| IC50 | 246 nM (histamine H1 receptor inhibition) | [14] |

| Receptor Occupancy | ~95% (after single oral dose) | [13] |

Note: Ki (inhibitory constant) reflects the binding affinity of a ligand for a receptor. A lower Ki value indicates higher binding affinity. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Pharmacokinetic Profile

Fexofenadine is characterized by rapid absorption and minimal metabolism, contributing to its safety and low potential for drug-drug interactions.[1][5]

| Parameter | Value | Reference |

| Bioavailability | 30-41% | [3][8] |

| Time to Peak Plasma Conc. (Tmax) | 1-3 hours | [2][9] |

| Plasma Protein Binding | 60-70% (primarily albumin and α1-acid glycoprotein) | [1][3][9] |

| Volume of Distribution (Vd) | 5.4-5.8 L/kg | [9][13] |

| Metabolism | Minimal (≤5% of dose), primarily by intestinal mucosa | [3][5][9] |

| Elimination Half-life (t1/2) | ~14.4 hours | [1][3][8] |

| Excretion | ~80% in feces, ~11-12% in urine (as unchanged drug) | [3][8] |

Key Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

This in vitro assay is fundamental for determining the binding affinity (Ki) of a compound for the H1 receptor. It measures the ability of an unlabeled test compound (e.g., Fexofenadine) to compete with and displace a radiolabeled ligand (e.g., [³H]-mepyramine) from the receptor.

Objective: To determine the inhibitory constant (Ki) of Fexofenadine for the human histamine H1 receptor.

Materials:

-

Receptor Source: Membrane preparations from HEK293 cells stably or transiently expressing the human H1 receptor.[15][16]

-

Radioligand: [³H]-mepyramine (a known H1 receptor antagonist).[15][17]

-

Test Compound: Fexofenadine HCl.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known H1 antagonist like mianserin.[15][16]

-

Assay Buffer: 50 mM Tris-HCl or Na₂HPO₄/KH₂PO₄, pH 7.4.[15]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[15]

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B or GF/C) and a cell harvester.[15][17]

-

Detection: Liquid scintillation counter and scintillation fluid.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of Fexofenadine in assay buffer to cover a wide concentration range (e.g., 10⁻¹² M to 10⁻⁴ M). Dilute the [³H]-mepyramine stock to a final working concentration (typically near its Kd value, e.g., 1-5 nM).[15]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Contains cell membranes, [³H]-mepyramine, and assay buffer.

-

Non-specific Binding (NSB): Contains cell membranes, [³H]-mepyramine, and a high concentration of the non-specific control (mianserin).[15]

-

Competitive Binding: Contains cell membranes, [³H]-mepyramine, and one of the serial dilutions of Fexofenadine.

-

-

Incubation: Incubate the plate for a set period (e.g., 4 hours) at a controlled temperature (e.g., 25°C) with gentle agitation to allow the binding to reach equilibrium.[15][16]

-

Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.[15][17]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[15]

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of Fexofenadine.

-

Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to fit the data and determine the IC50 value (the concentration of Fexofenadine that displaces 50% of the radioligand).

-

Calculate the Ki value from the IC50.

-

Conclusion

Fexofenadine is a highly selective, second-generation peripheral H1 receptor antagonist that functions as an inverse agonist. It effectively blocks the histamine-induced Gq-protein signaling cascade, preventing the release of intracellular calcium and the subsequent allergic response. Its favorable pharmacokinetic profile, characterized by minimal hepatic metabolism and a low risk of central nervous system penetration, establishes it as a safe and effective agent for the management of allergic disorders. The methodologies outlined herein, particularly radioligand binding assays, are crucial for the characterization and development of such targeted receptor antagonists.

References

- 1. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Fexofenadine Hydrochloride? [synapse.patsnap.com]

- 3. Fexofenadine - Wikipedia [en.wikipedia.org]

- 4. Fexofenadine - BioPharma Notes [biopharmanotes.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Fexofenadine Hydrochloride | ফেক্সোফেনাডিন হাইড্রোক্লোরাইড | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. Fexofenadine: biochemical, pharmacokinetic and pharmacodynamic properties and its unique role in allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. innoprot.com [innoprot.com]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fexofenadine HCl | Histamine Receptor inhibitor | Mechanism | Concentration [selleckchem.com]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubcompare.ai [pubcompare.ai]

A Technical Guide to Fexofenadine-d6: Commercial Availability and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Fexofenadine-d6, a deuterated internal standard essential for the accurate quantification of the antihistamine fexofenadine in biological matrices. This document also details a comprehensive experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, a common methodology in pharmacokinetic and bioequivalence studies.

Commercial Suppliers and Availability of this compound

This compound is available from a range of specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. The products are typically supplied as a neat solid with high chemical and isotopic purity. Below is a summary of key suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Availability |

| MedChemExpress | This compound | 548783-71-7 | C₃₂H₃₃D₆NO₄ | 507.69 | Not specified | In Stock (for select sizes)[1] |

| LGC Standards | This compound | 548783-71-7 | C₃₂H₃₃D₆NO₄ | 507.69 | >95% (HPLC)[1] | Available |

| Simson Pharma Limited | This compound | 548783-71-7 | C₃₂H₃₃D₆NO₄ | 507.69 | Certificate of Analysis provided | Custom Synthesis[2] |

| Acanthus Research | This compound | 548783-71-7 | C₃₂H₃₃D₆NO₄ | Not specified | Not specified | Made to Order[3] |

| Clearsynth | meta-Fexofenadine-D6 | 479035-75-1 (Unlabeled) | C₃₂H₃₃D₆NO₄ | 507.69 | Not specified | Available[4] |

| SynZeal | Fexofenadine D6 | 548783-71-7 | C₃₂H₃₃D₆NO₄ | 507.7 | Certificate of Analysis provided | Synthesis on demand[5] |

| Pharmaffiliates | This compound Methyl Ester | 1286458-00-1 | C₃₃H₃₅D₆NO₄ | 521.72 | Not specified | Available[6] |

| United States Biological | This compound | Not specified | C₃₂H₃₃D₆NO₄ | Not specified | Highly Purified | Available[7] |

The Role of this compound in Quantitative Bioanalysis

This compound serves as an ideal internal standard (IS) for the quantification of fexofenadine in complex biological matrices such as plasma and serum. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry for several reasons:

-

Similar Chemical and Physical Properties : this compound has nearly identical chemical and physical properties to the unlabeled analyte, fexofenadine. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in extraction efficiency and instrument response.

-

Mass Differentiation : The deuterium labeling results in a mass shift that allows for the distinct detection of the analyte and the internal standard by the mass spectrometer, without chromatographic separation of the two compounds.

-

Improved Accuracy and Precision : By normalizing the response of the analyte to that of the internal standard, the use of this compound significantly improves the accuracy and precision of the analytical method.

The following diagram illustrates the principle of using a deuterated internal standard in a typical LC-MS/MS workflow.

Experimental Protocol: Quantification of Fexofenadine in Human Plasma using LC-MS/MS

This protocol is a representative method synthesized from established and validated procedures for the quantification of fexofenadine in human plasma using this compound as an internal standard.

1. Preparation of Stock and Working Solutions

-

Fexofenadine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of fexofenadine reference standard in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the fexofenadine stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration (e.g., 200 ng/mL) in methanol. This will be used for protein precipitation.

2. Preparation of Calibration Standards and Quality Control Samples

-

Spike blank human plasma with the fexofenadine working solutions to prepare calibration standards at concentrations ranging from approximately 1 to 500 ng/mL.

-

Spike blank human plasma with separate fexofenadine working solutions to prepare QC samples at low, medium, and high concentrations (e.g., 3, 100, and 400 ng/mL).

3. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibration standard, QC, or unknown sample), add 100 µL of the this compound working solution (in methanol).

-

Vortex the mixture for 10 seconds to precipitate proteins.

-

Centrifuge the samples at 10,000 x g for 10 minutes.

-

Transfer an aliquot of the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium formate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 7.5 µL.

-

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection Mode: Selected Reaction Monitoring (SRM).

-

SRM Transitions:

-

Fexofenadine: m/z 502.3 → 466.2

-

This compound: m/z 508.3 → 472.2 (Note: The exact mass transition for this compound should be confirmed based on the specific product and instrument tuning).

-

-

5. Data Analysis

-

Integrate the peak areas for the fexofenadine and this compound SRM transitions.

-

Calculate the peak area ratio of fexofenadine to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

-

Determine the concentration of fexofenadine in the QC and unknown samples from the calibration curve.

The following diagram outlines the key steps in the experimental workflow.

Conclusion

This compound is a critical tool for researchers and drug development professionals engaged in the quantitative analysis of fexofenadine. Its commercial availability from several reputable suppliers ensures access to high-quality material for use as an internal standard in bioanalytical methods. The detailed LC-MS/MS protocol provided in this guide offers a robust framework for the accurate and precise quantification of fexofenadine in biological matrices, which is fundamental for pharmacokinetic, bioequivalence, and other clinical and preclinical studies.

References

- 1. This compound | TRC-F322500-10MG | LGC Standards [lgcstandards.com]

- 2. This compound | CAS No- 548783-71-7 | Simson Pharma Limited [simsonpharma.com]

- 3. researchgate.net [researchgate.net]

- 4. clearsynth.com [clearsynth.com]

- 5. Fexofenadine Impurities | SynZeal [synzeal.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. cdn.usbio.net [cdn.usbio.net]

Fexofenadine-d6: A Comprehensive Guide to Certificate of Analysis Parameters

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the typical parameters found on a Certificate of Analysis (CoA) for Fexofenadine-d6, a deuterated internal standard crucial for pharmacokinetic and bioanalytical studies. This document outlines the key quality attributes, analytical methodologies, and the logical workflow involved in the quality control of this essential reference material.

Certificate of Analysis: Quantitative Data Summary

The following table summarizes the typical analytical parameters and acceptance criteria for this compound, ensuring its identity, purity, and suitability for use as an internal standard in quantitative analysis.

| Parameter | Test Method | Acceptance Criteria |

| Appearance | Visual Inspection | White to Off-White Solid |

| Identity | ¹H NMR Spectroscopy | Conforms to the structure of this compound |

| Mass Spectrometry (MS) | Consistent with the molecular weight of this compound | |

| Purity (by HPLC) | High-Performance Liquid Chromatography (HPLC) | ≥98%[1] |

| Isotopic Purity | Mass Spectrometry (MS) | ≥99% Deuterated forms (d6) |

| Related Substances | HPLC or LC-MS/MS | Individual Impurity: ≤0.5% Total Impurities: ≤1.0% |

| Water Content | Karl Fischer Titration | ≤1.0% |

| Residual Solvents | Gas Chromatography (GC) | Meets USP <467> or ICH Q3C limits |

| Heavy Metals | Inductively Coupled Plasma (ICP-MS) or USP <232>/<233> | ≤10 ppm |

| Assay (by Mass Balance) | Calculation | 98.0% - 102.0% |

Experimental Protocols

Detailed methodologies for the key analytical tests cited in the Certificate of Analysis are provided below. These protocols are based on established analytical techniques for Fexofenadine and related compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

This method is used to determine the purity of this compound and to quantify any related impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 20 mM ammonium formate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically 1.0 - 1.5 mL/min.[2]

-

Detection Wavelength: 220 nm.

-

Procedure:

-

Prepare a standard solution of this compound at a known concentration in a suitable diluent (e.g., mobile phase).

-

Prepare a sample solution of the material under test at the same concentration.

-

Inject the standard and sample solutions into the HPLC system.

-

The purity is calculated by comparing the peak area of this compound in the sample chromatogram to the total area of all peaks.

-

Impurities are identified by their relative retention times and quantified against the main peak or a reference standard of the impurity if available.

-

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight and assess the isotopic purity of this compound.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode is common.

-

Analysis Mode: Full scan mode to determine the molecular ion and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to assess isotopic distribution.

-

Procedure:

-

A solution of this compound is introduced into the mass spectrometer.

-

For identity, the observed mass-to-charge ratio (m/z) of the molecular ion is compared to the theoretical m/z of this compound.[3]

-

For isotopic purity, the relative intensities of the ions corresponding to the d6, d5, d4, etc., species are measured to calculate the percentage of the desired deuterated form.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Identity

¹H NMR spectroscopy provides detailed structural information, confirming the identity of the molecule and the positions of deuterium labeling.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent such as Methanol-d4 or DMSO-d6.

-

Procedure:

-

A small amount of the this compound sample is dissolved in the deuterated solvent.

-

The ¹H NMR spectrum is acquired.

-

The chemical shifts, splitting patterns, and integrations of the observed peaks are compared to the expected spectrum for this compound. The absence of signals at specific positions confirms successful deuteration.

-

Karl Fischer Titration for Water Content

This method is used for the specific determination of water content in the material.

-

Instrumentation: A Karl Fischer titrator (coulometric or volumetric).

-

Reagent: Karl Fischer reagent.

-

Procedure:

Visualizations

The following diagrams illustrate the workflow of a Certificate of Analysis and the relationship between the various analytical tests performed.

References

- 1. idealpublication.in [idealpublication.in]

- 2. bepls.com [bepls.com]

- 3. Determination of fexofenadine in human plasma and urine by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

The Role of Deuteration in Altering Drug Metabolism Profiles: A Technical Guide

The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, has emerged as a powerful tool in drug development to favorably modulate the metabolic profiles of therapeutic agents. This process, known as deuteration, can significantly alter the pharmacokinetic properties of a drug, leading to improved efficacy, safety, and tolerability. This technical guide provides an in-depth exploration of the core principles of deuteration, its impact on drug metabolism, and the experimental approaches used to evaluate its effects.

The Kinetic Isotope Effect: The Fundamental Principle of Deuteration

The metabolic transformation of many drugs involves the cleavage of carbon-hydrogen (C-H) bonds, a process often catalyzed by cytochrome P450 (CYP) enzymes. The rate of this cleavage is dependent on the strength of the bond. A carbon-deuterium (C-D) bond is stronger and more stable than a C-H bond. Consequently, it requires more energy to break. This phenomenon gives rise to the kinetic isotope effect (KIE), where the rate of a reaction involving C-D bond cleavage is significantly slower than the corresponding reaction with a C-H bond.

The KIE is the primary mechanism by which deuteration influences drug metabolism. By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolic breakdown at that specific site can be reduced.

Caption: The Kinetic Isotope Effect (KIE) slows down the metabolic cleavage of a C-D bond compared to a C-H bond.

Impact of Deuteration on Drug Metabolism Profiles

The strategic application of deuteration can lead to several beneficial modifications in a drug's metabolic profile:

-

Reduced Rate of Metabolism: The primary and most direct consequence of the KIE is a decrease in the rate of metabolic clearance of the drug. This can lead to a longer plasma half-life (t½) and increased overall drug exposure (AUC).

-

Metabolic Switching: When a drug has multiple sites of metabolism, deuterating the primary site can slow down metabolism at that position, causing a "metabolic switch" where other, previously minor, metabolic pathways become more prominent. This can lead to the formation of different metabolites, which may have their own pharmacological or toxicological profiles.

-

Reduced Formation of Reactive Metabolites: In some cases, drug metabolism can lead to the formation of chemically reactive metabolites that can cause toxicity. By slowing down the metabolic pathway responsible for generating these toxic species, deuteration can enhance the safety profile of a drug.

-

Improved Bioavailability: For drugs that undergo significant first-pass metabolism in the liver, deuteration can reduce the extent of this initial breakdown, leading to higher oral bioavailability.

Case Study: Deutetrabenazine (Austedo®)

A prime example of a successful deuterated drug is deutetrabenazine, an FDA-approved treatment for chorea associated with Huntington's disease and tardive dyskinesia. It is a deuterated version of tetrabenazine. Tetrabenazine is rapidly and extensively metabolized, leading to high peak plasma concentrations and a short half-life, requiring frequent dosing and contributing to adverse effects.

Deuteration of the two methoxy groups of tetrabenazine significantly slows its metabolism by CYP2D6. This results in a longer half-life and lower, more stable plasma concentrations of the active metabolites, allowing for less frequent dosing and an improved tolerability profile compared to its non-deuterated counterpart.

| Parameter | Tetrabenazine | Deutetrabenazine | Fold Change |

| Active Metabolite Half-life (t½) | ~2-4 hours | ~9-10 hours | ~2.5-5x increase |

| Dosing Frequency | 2-3 times daily | Twice daily | Reduced |

| Peak Plasma Concentration (Cmax) | Higher and more variable | Lower and more stable | Reduced Fluctuation |

Table 1: Comparison of Pharmacokinetic Parameters for Tetrabenazine and Deutetrabenazine.

Experimental Protocols for Evaluating Deuterated Drugs

A series of in vitro and in vivo experiments are crucial to characterize the metabolic profile of a deuterated drug and compare it to its non-deuterated analog.

In Vitro Metabolic Stability Assays

These assays are fundamental for assessing the intrinsic metabolic stability of a compound.

Objective: To determine the rate of metabolism of a deuterated drug and its non-deuterated counterpart in a controlled in vitro system.

Methodology:

-

System Selection: The most common systems are liver microsomes (containing a high concentration of CYP enzymes) or hepatocytes (whole liver cells). These can be from human or various animal species.

-

Incubation: The test compound (deuterated or non-deuterated) is incubated with the chosen in vitro system (e.g., human liver microsomes) and a cofactor, NADPH, which is essential for CYP enzyme activity.

-

Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction in the aliquots is stopped, typically by adding a cold organic solvent like acetonitrile.

-

Analysis: The concentration of the parent drug remaining at each time point is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

An In-depth Technical Guide to the Basic Handling and Storage of Fexofenadine-d6 Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential handling procedures, storage conditions, and stability profile of Fexofenadine-d6 powder. The information is intended to ensure the integrity of the compound for research and development purposes.

Compound Overview

This compound is a deuterated analog of Fexofenadine, a second-generation antihistamine that acts as a selective peripheral H1-receptor antagonist. The incorporation of deuterium atoms makes it a valuable internal standard for pharmacokinetic studies and other quantitative analyses. Maintaining its chemical and physical stability is paramount for accurate and reproducible experimental results.

Recommended Storage and Handling

Proper storage and handling are critical to prevent degradation and contamination of this compound powder.

General Handling Procedures

When working with this compound powder, adherence to standard laboratory safety protocols is essential. To minimize exposure and preserve the integrity of the compound, the following personal protective equipment (PPE) and handling practices are recommended[1][2][3][4]:

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.

-

Personal Protective Equipment (PPE):

-